molecular formula C6H11BrO2 B6203735 (2S)-2-bromo-3,3-dimethylbutanoic acid CAS No. 32653-37-5

(2S)-2-bromo-3,3-dimethylbutanoic acid

Cat. No.: B6203735
CAS No.: 32653-37-5
M. Wt: 195.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-bromo-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H11BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-bromo-3,3-dimethylbutanoic acid typically involves the bromination of 3,3-dimethylbutanoic acid. One common method is the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the butanoic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-bromo-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol.

    Oxidation Reactions: It can be oxidized to form different carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: Formation of 2-hydroxy-3,3-dimethylbutanoic acid.

    Reduction: Formation of 2-bromo-3,3-dimethylbutanol.

    Oxidation: Formation of 2-bromo-3,3-dimethylbutanoic acid derivatives.

Scientific Research Applications

(2S)-2-bromo-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-bromo-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic reactions, making it a useful intermediate in various chemical processes. The compound’s chiral nature also allows it to interact selectively with chiral environments, which is important in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-bromo-3,3-dimethylbutanoic acid: The enantiomer of (2S)-2-bromo-3,3-dimethylbutanoic acid.

    2-chloro-3,3-dimethylbutanoic acid: Similar structure but with a chlorine atom instead of bromine.

    3,3-dimethylbutanoic acid: The parent compound without the bromine atom.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in asymmetric synthesis and other specialized applications.

Properties

CAS No.

32653-37-5

Molecular Formula

C6H11BrO2

Molecular Weight

195.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.